molecular formula C17H23N3O3 B5495381 N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

Cat. No. B5495381
M. Wt: 317.4 g/mol
InChI Key: AIMDSORZSGMDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 is not fully understood, but it is believed to act through modulation of ion channels and neurotransmitter receptors. Specifically, this compound 1 has been shown to modulate the activity of voltage-gated potassium channels and nicotinic acetylcholine receptors, which are important targets for drug development in various diseases.
Biochemical and physiological effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects, including modulation of ion channel activity, inhibition of cell proliferation, and neuroprotective effects. In vitro studies have shown that this compound 1 can inhibit the growth of cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1. One potential direction is the development of novel drug candidates based on the structure of this compound 1 for the treatment of various diseases. Another potential direction is the investigation of the role of this compound 1 in ion channel modulation and neurotransmitter receptor activity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound 1 and its potential applications in various scientific fields.
In conclusion, this compound 1 is a chemical this compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound 1 in various scientific fields.

Synthesis Methods

The synthesis of N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 involves the reaction of 4-acetylbenzaldehyde and N,N-dimethylpiperidin-3-amine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain this compound 1 in high yield and purity.

Scientific Research Applications

Compound 1 has been studied for its potential use in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, this compound 1 has been studied for its potential use as a neuroprotective agent and as a tool for studying the role of certain neurotransmitters in the brain. In pharmacology, this compound 1 has been investigated for its potential use as a modulator of ion channels and as a tool for studying the effects of certain drugs on ion channel activity.

properties

IUPAC Name

3-N-(4-acetylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(21)13-6-8-15(9-7-13)18-16(22)14-5-4-10-20(11-14)17(23)19(2)3/h6-9,14H,4-5,10-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMDSORZSGMDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.